molecular formula C15H14N2O B12527819 5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole

5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12527819
M. Wt: 238.28 g/mol
InChI Key: FOWJLPORZRAMTN-UHFFFAOYSA-N
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Description

5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole typically involves the reaction of 5-methoxyindole with 2-(chloromethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1-(pyridin-2-ylmethyl)-1H-indole is unique due to its combination of an indole and a pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-methoxy-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C15H14N2O/c1-18-14-5-6-15-12(10-14)7-9-17(15)11-13-4-2-3-8-16-13/h2-10H,11H2,1H3

InChI Key

FOWJLPORZRAMTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=N3

Origin of Product

United States

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